3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
CAS No.: 951476-89-4
Cat. No.: VC8454684
Molecular Formula: C18H11ClFN5O3
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951476-89-4 |
|---|---|
| Molecular Formula | C18H11ClFN5O3 |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H11ClFN5O3/c1-9-16(22-24-25(9)11-3-4-13(20)12(19)7-11)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3 |
| Standard InChI Key | IJFYPMGAMVCJCK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Introduction
Structural Overview
This compound is characterized by the following key features:
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Core Framework: It integrates three distinct heterocyclic systems:
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A benzodioxole moiety (aromatic fused dioxole ring).
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A 1,2,3-triazole ring substituted with a chlorofluorophenyl group.
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A 1,2,4-oxadiazole ring.
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Chemical Formula:
CHClFNO
Molecular Features:
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The benzodioxole contributes to aromaticity and electron-donating properties.
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The triazole and oxadiazole rings enhance the molecule's stability and bioactivity due to their electron-withdrawing nature.
General Synthetic Pathway:
The synthesis of such heterocyclic compounds typically involves multistep reactions. Based on available literature:
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Formation of the Triazole Ring:
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Employing click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to construct the triazole moiety using an azide precursor and an alkyne derivative.
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Oxadiazole Ring Formation:
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Cyclization of hydrazides with carboxylic acids or nitriles under dehydrative conditions.
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Coupling with Benzodioxole:
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The benzodioxole group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
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Example Reaction Conditions:
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Solvents: Dimethylformamide (DMF), acetonitrile.
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Catalysts: Copper salts for click reactions; phosphorus oxychloride (POCl) for cyclization.
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Temperature: Typically 80–120°C for cyclization steps.
Spectroscopic Characteristics:
Compounds of this type exhibit characteristic peaks in spectroscopic analyses:
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IR Spectroscopy: Peaks corresponding to C=N (triazole/oxadiazole), C–O (benzodioxole), and C–Cl bonds.
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NMR Spectroscopy: Signals for aromatic protons, triazole methyl group, and benzodioxole methylene protons.
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Mass Spectrometry: Molecular ion peak at m/z ~390.
Biological Activities
Heterocyclic compounds containing triazoles and oxadiazoles are widely studied for their biological activities. While specific data on this compound is unavailable, related derivatives exhibit:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to the electron-rich heterocyclic systems enhancing membrane disruption.
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Anticancer Potential:
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Triazoles and oxadiazoles are known to inhibit enzymes like tyrosine kinases or DNA topoisomerases, making them promising anticancer agents.
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Antifungal Properties:
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Benzodioxole derivatives have shown activity against fungal strains by targeting ergosterol biosynthesis.
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ADMET Profile (Predicted):
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Good bioavailability due to compliance with Lipinski’s Rule of Five.
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Moderate toxicity potential due to halogenated phenyl groups.
Medicinal Chemistry:
This compound has potential as a lead molecule for drug discovery targeting:
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Infections caused by resistant bacterial strains.
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Cancer therapies involving kinase inhibitors.
Material Science:
The aromatic and heterocyclic nature suggests potential use in organic semiconductors or as ligands in coordination chemistry.
Comparative Analysis with Related Compounds
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